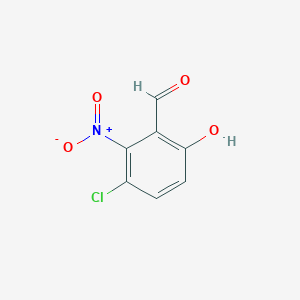

3-Chloro-6-hydroxy-2-nitrobenzaldehyde

描述

Contextualization of Benzaldehyde (B42025) Derivatives in Organic Chemistry

Benzaldehyde, the simplest aromatic aldehyde, is a foundational molecule in organic chemistry. Its derivatives, compounds bearing one or more substituents on the benzene (B151609) ring, are of immense importance. These derivatives serve as crucial reactants and precursors in the synthesis of a vast range of more complex molecules. Their utility spans numerous sectors of the chemical industry, including the creation of pharmaceuticals, agrochemicals, dyes, and fragrances. The reactivity of the aldehyde group, coupled with the electronic effects of the ring substituents, allows for a high degree of control and versatility in chemical reactions, making benzaldehyde derivatives indispensable tools for synthetic chemists.

Significance of Halogenated, Hydroxylated, and Nitrated Aromatic Aldehydes in Chemical Research

The introduction of halogen, hydroxyl, and nitro groups onto an aromatic aldehyde framework imparts unique chemical properties and opens up new avenues for research and application. Halogenated benzaldehydes are frequently used in the synthesis of pharmaceuticals and other biologically active compounds. acs.orgwiserpub.com The presence of a halogen atom can influence the electronic properties of the molecule and provide a handle for further chemical transformations.

Hydroxylated aromatic aldehydes are pivotal in the synthesis of various natural products and medicinal compounds. The hydroxyl group can act as a hydrogen bond donor and acceptor, influencing the molecule's physical properties and biological interactions. Furthermore, it can be a precursor to other functional groups.

Nitrated aromatic aldehydes are highly valuable intermediates in organic synthesis. The strong electron-withdrawing nature of the nitro group significantly affects the reactivity of the aromatic ring and the aldehyde function. researchgate.net This property is exploited in a variety of reactions, and the nitro group can be readily reduced to an amino group, providing a gateway to a wide range of nitrogen-containing compounds, including many with significant biological activity. researchgate.net The combination of these functional groups in a single molecule, as seen in 3-Chloro-6-hydroxy-2-nitrobenzaldehyde, creates a highly functionalized and potentially reactive scaffold for further chemical exploration.

Specific Focus on this compound within the Chemical Landscape

This compound is a polysubstituted aromatic aldehyde that embodies the chemical diversity discussed above. Its structure, featuring a chloro, a hydroxyl, and a nitro group, makes it a compound of interest for synthetic chemists. While specific, in-depth research on this particular isomer is not extensively documented in publicly available literature, its chemical identity has been established.

Below is a table summarizing the key identifiers for this compound:

| Identifier | Value |

| CAS Number | 412336-53-9 chemicalbook.combldpharm.com |

| Molecular Formula | C₇H₄ClNO₄ bldpharm.com |

| Molecular Weight | 201.56 g/mol bldpharm.com |

The arrangement of the substituents on the benzaldehyde ring is expected to significantly influence its chemical reactivity and potential applications. The interplay of the electron-withdrawing nitro and chloro groups with the electron-donating hydroxyl group creates a unique electronic environment on the aromatic ring, which would dictate its behavior in various chemical reactions.

The following table presents a comparison with a structurally similar compound for which more data is available:

| Property | This compound | 2-Chloro-6-hydroxy-3-nitrobenzaldehyde |

| Molecular Formula | C₇H₄ClNO₄ | C₇H₄ClNO₄ |

| Molecular Weight | 201.56 g/mol | 201.56 g/mol nih.gov |

| CAS Number | 412336-53-9 | 38226-05-0 nih.gov |

The lack of extensive, specific research findings on this compound suggests that it may be a relatively novel or under-explored compound, representing an open area for future chemical investigation. Its synthesis and potential applications in areas such as medicinal chemistry and materials science remain to be fully elucidated. The biological activity of substituted benzimidazoles, which can be synthesized from such aldehydes, has been a subject of interest, with various derivatives showing potential as therapeutic agents. pharmainfo.innih.gov

Structure

3D Structure

属性

IUPAC Name |

3-chloro-6-hydroxy-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4/c8-5-1-2-6(11)4(3-10)7(5)9(12)13/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHUQAKTDQZINI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)C=O)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624829 | |

| Record name | 3-Chloro-6-hydroxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412336-53-9 | |

| Record name | 3-Chloro-6-hydroxy-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 3 Chloro 6 Hydroxy 2 Nitrobenzaldehyde

Electrophilic and Nucleophilic Character of the Aldehyde Moiety

The aldehyde group (-CHO) in 3-Chloro-6-hydroxy-2-nitrobenzaldehyde is inherently electrophilic due to the polarization of the carbon-oxygen double bond. The oxygen atom, being more electronegative, draws electron density from the carbonyl carbon, rendering it electron-deficient and susceptible to attack by nucleophiles. wiserpub.com The reactivity of this aldehyde is further intensified by the strong electron-withdrawing nature of the adjacent nitro group (-NO₂) and the chloro (-Cl) substituent. wiserpub.comlearncbse.in These groups exert a negative inductive effect (-I effect), which further depletes electron density from the aromatic ring and, consequently, from the attached aldehyde carbon, enhancing its electrophilicity. wiserpub.comlearncbse.in

Conversely, while the primary character of the aldehyde is electrophilic, the carbonyl oxygen possesses lone pairs of electrons and can act as a nucleophile or a Brønsted base, particularly in the presence of strong acids. researchgate.net However, the dominant reaction pathway for the aldehyde moiety in this specific molecule involves its electrophilic carbon center. The enhanced electrophilicity makes this compound more reactive towards nucleophilic addition compared to unsubstituted benzaldehyde (B42025). wiserpub.com

Influence of Chloro, Hydroxy, and Nitro Substituents on Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring in this compound is governed by the combined electronic effects of its three substituents. These effects determine the ring's susceptibility to both electrophilic and nucleophilic aromatic substitution.

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution by both resonance (-R effect) and induction (-I effect). lumenlearning.comlibretexts.orgminia.edu.eg This deactivation is significant, making the ring much less reactive than benzene itself. libretexts.org Conversely, this strong deactivation is a prerequisite for activating the ring towards nucleophilic aromatic substitution (SNAr). libretexts.orgyoutube.comlibretexts.org

Chloro Group (-Cl): Halogens like chlorine are deactivating groups towards electrophilic substitution. libretexts.orglibretexts.org They withdraw electron density through their inductive effect (-I) due to high electronegativity. lumenlearning.comlibretexts.org However, they can donate electron density through resonance (+R effect) via their lone pairs, which can stabilize the carbocation intermediate in ortho and para attacks. libretexts.orglibretexts.org Despite this, the inductive effect predominates, making the ring less reactive than benzene. lumenlearning.comlibretexts.org In the context of SNAr, the chloro group serves as a good leaving group. youtube.com

Hydroxy Group (-OH): The hydroxyl group is a potent activating group for electrophilic aromatic substitution. lumenlearning.comlibretexts.org It strongly donates electron density to the ring through a resonance effect (+R), which outweighs its inductive electron withdrawal (-I). minia.edu.eg This makes the ring significantly more nucleophilic and reactive towards electrophiles. lumenlearning.com

The net effect on the aromatic ring is a complex balance. The powerful activating effect of the -OH group competes with the strong deactivating effects of the -NO₂ and -Cl groups. For electrophilic attack, the ring is generally considered deactivated due to the dominant influence of the nitro group. However, for nucleophilic aromatic substitution, the presence of the electron-withdrawing nitro group ortho to the chloro substituent makes the ring highly susceptible to this type of reaction. libretexts.orglibretexts.org

Key Reaction Types and Mechanisms

Condensation Reactions with Amines and Hydrazines (Schiff Base and Hydrazone Formation)

The electrophilic aldehyde group of this compound readily undergoes condensation reactions with primary amines and hydrazines. These reactions are fundamental in synthetic chemistry for creating new carbon-nitrogen double bonds. wiserpub.comlearncbse.in

The reaction with primary amines (R-NH₂) results in the formation of an imine, commonly known as a Schiff base. wiserpub.commdpi.comnih.gov The mechanism involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield the stable Schiff base. wiserpub.com

Similarly, reaction with hydrazines (R-NH-NH₂) or hydrazine (B178648) hydrate (B1144303) produces hydrazones. science.govresearchgate.net The mechanism is analogous to Schiff base formation. These reactions are often carried out in weakly acidic conditions to facilitate the dehydration step. learncbse.in The formation of these derivatives is a common method for the characterization and synthesis of new organic compounds. wiserpub.comscience.govresearchgate.net

Table 1: Condensation Reaction Products

| Reactant | Product Type | General Structure of Product |

|---|---|---|

| Primary Amine (R-NH₂) | Schiff Base (Imine) | Ar-CH=N-R |

| Hydrazine (H₂N-NH₂) | Hydrazone | Ar-CH=N-NH₂ |

| Substituted Hydrazine (R-NH-NH₂) | Substituted Hydrazone | Ar-CH=N-NH-R |

Where Ar represents the 3-chloro-6-hydroxy-2-nitrophenyl group.

Reduction Reactions of the Nitro and Aldehyde Groups

Both the nitro and aldehyde functional groups in this compound are susceptible to reduction by various reagents. The choice of reducing agent determines the selectivity of the transformation.

Reduction of the Aldehyde Group: The aldehyde can be selectively reduced to a primary alcohol (benzyl alcohol derivative) using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). wiserpub.com This reagent typically does not reduce the nitro group under standard conditions.

Reduction of the Nitro Group: The nitro group can be reduced to a primary amine (-NH₂) using stronger reducing agents or through catalytic hydrogenation (e.g., H₂/Pd, Sn/HCl, Fe/HCl). wiserpub.com

Simultaneous Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the aldehyde and the nitro group simultaneously, although the reaction with nitroarenes can sometimes lead to other products like azo compounds depending on the conditions. researchgate.net

Table 2: Selective Reduction Pathways

| Reagent | Group(s) Reduced | Primary Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Aldehyde | 2-Chloro-3-(hydroxymethyl)-6-nitrophenol |

| Tin(II) Chloride (SnCl₂) / HCl | Nitro | 2-Amino-3-chloro-6-hydroxybenzaldehyde |

| Lithium Aluminum Hydride (LiAlH₄) | Aldehyde and Nitro | 2-Amino-3-chloro-6-hydroxybenzyl alcohol |

| Catalytic Hydrogenation (H₂/Pd) | Nitro (typically) | 2-Amino-3-chloro-6-hydroxybenzaldehyde |

Oxidation Reactions of the Aldehyde Group

The aldehyde group can be oxidized to a carboxylic acid. This is a common transformation for aldehydes. wiserpub.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or selenium dioxide can be employed for this purpose. wiserpub.comresearchgate.net The reaction converts the aldehyde into 3-Chloro-6-hydroxy-2-nitrobenzoic acid. Given the presence of a strongly activating hydroxyl group, care must be taken to avoid over-oxidation or degradation of the aromatic ring, depending on the reaction conditions.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Nitrated Systems

The molecular structure of this compound is highly activated for nucleophilic aromatic substitution (SNAr). This is due to the presence of a strong electron-withdrawing nitro group positioned ortho to the chlorine atom, which serves as the leaving group. libretexts.orglibretexts.org

The mechanism proceeds via a two-step addition-elimination pathway. libretexts.orgyoutube.com

Addition: A strong nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine. This attack is facilitated by the electron-poor nature of the ring. The attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized onto the oxygen atoms of the ortho-nitro group, providing significant stabilization. libretexts.org

Elimination: The aromaticity of the ring is restored by the departure of the chloride leaving group.

This reaction pathway allows for the displacement of the chloro substituent by a variety of nucleophiles, such as alkoxides (RO⁻), amines (RNH₂), or hydroxide (B78521) (OH⁻). youtube.comlibretexts.org The reaction is generally favored by strong nucleophiles and the presence of electron-withdrawing groups at the ortho and/or para positions relative to the leaving group. libretexts.orglibretexts.org

Chemo-selective Reactions in Multi-functionalized Systems

The presence of multiple reactive sites on this compound makes chemo-selectivity a critical aspect of its chemistry. The aldehyde group is susceptible to nucleophilic attack and condensation reactions, while the nitro group can undergo reduction. The hydroxyl group can act as a nucleophile or an acidic proton donor, and the chloro group can participate in nucleophilic aromatic substitution, albeit under specific conditions.

One of the most common chemo-selective transformations for aromatic aldehydes is the formation of Schiff bases through condensation with primary amines. researchgate.net For substituted nitrobenzaldehydes, this reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming an imine intermediate. wiserpub.com This reaction is often carried out in the presence of a reducing agent to yield the corresponding amine. wiserpub.com Studies on various substituted benzaldehydes, including 2-nitrobenzaldehyde (B1664092) and 2-chlorobenzaldehyde, have demonstrated the feasibility of Schiff base formation. researchgate.netwiserpub.com For instance, Schiff bases have been synthesized from 2-nitrobenzaldehyde and various primary amines. wiserpub.com

Another important chemo-selective reaction is the reduction of the nitro group. The reduction of a nitro group in the presence of an aldehyde can be challenging, but various reducing agents like NaBH4, LiAlH4, or catalytic hydrogenation can be employed to selectively reduce the nitro group to an amino group. researchgate.net The choice of reagent and reaction conditions is crucial to avoid the simultaneous reduction of the aldehyde.

The Hantzsch reaction of 5-hydroxy-2-nitrobenzaldehyde (B108354) with ethyl acetoacetate (B1235776) in ammonia (B1221849) has been shown to produce the expected 1,4- and 1,2-dihydropyridines, demonstrating the selective reactivity of the aldehyde group in a multi-step reaction. mdpi.com

Metal Complexation and Ligand Formation

The this compound molecule is a potential ligand for metal ions due to the presence of oxygen and nitrogen donor atoms. The hydroxyl group and the oxygen atoms of the nitro group can coordinate with metal ions. Furthermore, this compound can be readily converted into more complex ligands, most notably through the formation of Schiff bases.

Schiff bases derived from substituted benzaldehydes are well-known for their ability to form stable complexes with a variety of transition metals. researchgate.netmdpi.com The imine nitrogen of the Schiff base and another donor atom, often from the substituent on the benzaldehyde ring (like the hydroxyl group in this case), can chelate to a metal center. For example, Schiff bases derived from the condensation of 3-nitrobenzaldehyde (B41214) with thiosemicarbazide (B42300) have been shown to form stable complexes with Ni(II), Cu(II), and Co(II). researchgate.net In these complexes, the ligand coordinates to the metal ion through the azomethine nitrogen and the thione sulfur. researchgate.net

Similarly, Schiff bases prepared from quinoline-3-carbohydrazide (B3054276) and various benzaldehydes (including 2-nitrobenzaldehyde and 2-chlorobenzaldehyde) form complexes with Cu(II), Co(II), Ni(II), Cd(II), Cr(III), and Fe(III). mdpi.com The coordination in these complexes typically involves the azomethine nitrogen and the carbonyl oxygen. mdpi.com A study on a Schiff base derived from 5-bromo-2-hydroxy-3-nitrobenzaldehyde (B90857) and 1,2-ethylenediamine showed the formation of a mixed-ligand copper(II) complex where the Schiff base acts as a tridentate NN'O ligand. nih.gov

The following table summarizes the types of metal complexes formed with ligands derived from related substituted benzaldehydes.

| Ligand Derived From | Metal Ions | Coordination Sites | Reference |

| 3-Nitrobenzaldehyde thiosemicarbazone | Ni(II), Cu(II), Co(II) | Azomethine N, Thione S | researchgate.net |

| Quinoline-3-carbohydrazide and 2-Nitrobenzaldehyde | Cu(II), Co(II), Ni(II), Cd(II), Cr(III), Fe(III) | Azomethine N, Carbonyl O | mdpi.com |

| 5-Bromo-2-hydroxy-3-nitrobenzaldehyde and 1,2-ethylenediamine | Cu(II) | Imine N, Amine N, Phenolic O | nih.gov |

Mechanistic Investigations of Reaction Pathways

Understanding the reaction mechanisms of this compound is key to controlling its transformations and designing synthetic routes to desired products. While specific mechanistic studies on this exact compound are scarce, insights can be drawn from investigations of related substituted benzaldehydes.

Elucidation of Intermediates and Transition States

The reactions of substituted benzaldehydes often proceed through well-defined intermediates. In Schiff base formation, a key intermediate is the carbinolamine, which is formed by the nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon. wiserpub.com This intermediate then dehydrates to form the final imine (Schiff base). wiserpub.com

In the Hantzsch reaction of 5-hydroxy-2-nitrobenzaldehyde, the proposed mechanism involves the initial formation of isomeric 1,4- and 1,2-dihydropyridine products. mdpi.com Further reactions of these dihydropyridines can lead to rearrangements and the formation of indole (B1671886) and quinoline (B57606) derivatives, proceeding through proposed N-hydroxy intermediates and subsequent cyclizations. mdpi.com

In the context of metal complexation, the reaction of a Schiff base ligand with a metal salt involves the displacement of solvent molecules from the metal's coordination sphere by the donor atoms of the ligand. The formation of the complex is often a stepwise process, with the ligand wrapping around the metal ion to achieve a stable coordination geometry.

Kinetic Studies and Reaction Rate Analysis

Kinetic studies provide quantitative information about reaction rates and the factors that influence them, offering deeper insight into reaction mechanisms. For reactions involving substituted benzaldehydes, the electronic properties of the substituents play a significant role in determining the reaction kinetics.

A kinetic study on the reaction of nitrosobenzenes with substituted benzaldehyde phenylhydrazones revealed that the reaction follows second-order kinetics. electronicsandbooks.com The rates were found to be influenced by the substituents on the benzaldehyde ring, with electron-donating groups on the phenylhydrazone part and electron-withdrawing groups on the nitrosobenzene (B162901) accelerating the reaction. electronicsandbooks.com This suggests that the electronic nature of the substituents on this compound would similarly affect its reaction rates. The electron-withdrawing nitro and chloro groups would likely increase the electrophilicity of the aldehyde's carbonyl carbon, potentially accelerating nucleophilic attack. Conversely, the electron-donating hydroxyl group could have a counteracting effect.

The following table presents hypothetical relative reaction rates for the reaction of a nucleophile with substituted benzaldehydes, illustrating the expected electronic effects.

| Substituent on Benzaldehyde | Expected Relative Rate | Rationale |

| -NO2 (electron-withdrawing) | Fastest | Increases electrophilicity of the carbonyl carbon |

| -Cl (electron-withdrawing) | Fast | Increases electrophilicity of the carbonyl carbon |

| -H (unsubstituted) | Intermediate | Baseline for comparison |

| -OH (electron-donating) | Slow | Decreases electrophilicity of the carbonyl carbon |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT, Semi-Empirical Methods)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are central to investigating the properties of substituted benzaldehydes. DFT methods, such as the popular B3LYP functional, offer a favorable balance between computational cost and accuracy for medium-sized organic molecules. researchgate.net These methods are used to calculate the electronic structure, equilibrium geometry, and vibrational frequencies of the molecule. researchgate.net Semi-empirical methods, which are computationally less demanding than DFT, can also be employed for initial explorations of large molecular systems, though they are generally less accurate.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to the minimum energy on the potential energy surface. For a molecule like 3-Chloro-6-hydroxy-2-nitrobenzaldehyde, with rotatable hydroxyl and aldehyde groups, conformational analysis is crucial.

This analysis involves calculating the energy of different spatial orientations (conformers) of these groups to identify the most stable conformer. For instance, in a study of the related isomer 3-chloro-4-hydroxybenzaldehyde (B1581250), DFT calculations at the B3LYP/6-31G* level found that the most stable conformer is the one where the carbonyl group (C=O) of the aldehyde is in a cis orientation with respect to the hydroxyl group. researchgate.net Such stability is often influenced by intramolecular hydrogen bonding. The presence of substituents like the nitro group and chlorine atom significantly affects the charge distribution and, consequently, the preferred conformation. researchgate.net The analysis can also explore the potential for dimerization, where two molecules form a stable complex, often through intermolecular hydrogen bonds, which can explain features observed in experimental spectra. researchgate.netnih.gov

The electronic properties of a molecule are described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important and are often referred to as frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity and stability. nih.gov A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as it requires less energy to undergo electronic transitions. nih.gov This analysis is vital for predicting how this compound might participate in chemical reactions.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive nature. nih.govwiserpub.com These descriptors provide a quantitative basis for understanding its electrophilic or nucleophilic character.

Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Chemical Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons in a chemical bond. wiserpub.com |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. wiserpub.com |

| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates a higher reactivity for "soft" molecules. wiserpub.com |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the ability of a molecule to accept electrons, acting as an electrophile. wiserpub.com |

This table illustrates the descriptors typically calculated in electronic structure analysis. The formulas are based on Koopmans' theorem.

Natural Bond Orbital (NBO) analysis is another powerful technique used to study charge transfer and intramolecular interactions. researchgate.net It investigates the stabilization energy associated with electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals, which helps to explain the stability of certain conformations and the nature of intramolecular hydrogen bonds. researchgate.net

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies using methods like DFT, a theoretical spectrum can be generated. researchgate.net This simulated spectrum is invaluable for interpreting and assigning the vibrational modes observed in experimental spectra.

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Related Compound, 3-Chloro-4-hydroxybenzaldehyde

| Vibrational Mode | Experimental Frequency (IR) | Calculated Frequency (B3LYP/6-31G*) | Assignment |

|---|---|---|---|

| O-H Stretch | ~3180 | - | Indicates strong hydrogen bonding |

| C-H (aldehyde) Stretch | 2751 | 2798 | Aldehydic C-H vibration |

| C=O Stretch | 1670 | 1727 | Carbonyl stretch, down-shifted due to H-bond |

Data sourced from a study on 3-chloro-4-hydroxybenzaldehyde to illustrate the application of vibrational analysis. researchgate.net

Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Modeling

QSAR and QSTR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity. These models are essential for screening new compounds and predicting their properties without the need for extensive experimental testing.

The foundation of QSAR/QSTR modeling is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. For a series of related compounds, these descriptors are correlated with their measured activity or toxicity using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN). researchgate.net

In studies involving aromatic aldehydes, descriptors such as the octanol/water partition coefficient (log Kow), which represents hydrophobicity, and various topological indices have been used to build predictive models for aquatic toxicity. researchgate.net For a compound like this compound, relevant descriptors would likely include those related to its size, shape, and electronic features, such as electrotopological state indices and those derived from its electronic charge distribution.

Beyond prediction, QSAR models provide valuable insights into the specific structural features that govern a compound's activity. By analyzing the descriptors that are most influential in the model, researchers can understand the underlying mechanisms of action.

For example, a QSAR study on photosynthetic inhibitors identified the count of hydroxyl (SsOHcount) and nitro (SddsN count) groups as critical descriptors for determining inhibitory efficiency. nih.gov This suggests that for this compound, the presence and positioning of the hydroxyl and nitro groups are likely to be key determinants of its biological activity. Such models can guide the design of new, more potent, or less toxic compounds by indicating which structural modifications would be most effective. The inclusion of related compounds like 5-hydroxy-2-nitrobenzaldehyde (B108354) and 3-hydroxy-4-nitrobenzaldehyde (B145838) in datasets for developing QSAR models highlights the relevance of this approach for understanding the structure-activity relationships of nitro-substituted hydroxybenzaldehydes. researchgate.nettandfonline.com

Molecular Dynamics and Docking Simulations for Interaction Analysis

Should research on the computational and theoretical chemistry of this compound be published in the future, an article could then be accurately generated. At present, the necessary data to create a thorough, informative, and scientifically accurate article on this specific topic is not available in the public domain.

Derivatives and Their Advanced Applications in Chemical Research

Synthesis and Characterization of Novel Derivatives

The strategic functionalization of 3-Chloro-6-hydroxy-2-nitrobenzaldehyde has led to the development of new molecules with tailored properties. The presence of the aldehyde, hydroxyl, nitro, and chloro groups on the benzene (B151609) ring offers multiple reactive sites for chemical modification, enabling the synthesis of complex structures.

Schiff Base Derivatives

The condensation reaction of the aldehyde group in this compound with various primary amines readily yields Schiff base derivatives. These reactions are typically carried out in alcoholic solvents, often with acid or base catalysis, to afford the corresponding imine products. The general synthetic approach involves the nucleophilic attack of the primary amine on the carbonyl carbon of the benzaldehyde (B42025), followed by dehydration.

While specific studies on Schiff bases derived directly from this compound are not extensively detailed in the available literature, the synthesis of Schiff bases from analogous nitro- and chloro-substituted benzaldehydes is well-established. For instance, Schiff bases have been prepared from 2-nitrobenzaldehyde (B1664092) and various amino acids, as well as from 3-nitrobenzaldehyde (B41214) and thiosemicarbazide (B42300). niscpr.res.inresearchgate.net These studies provide a foundational methodology that can be applied to the synthesis of Schiff bases from this compound.

Table 1: General Spectroscopic Data for Schiff Base Derivatives of Substituted Benzaldehydes

| Derivative Class | Spectroscopic Method | Key Characteristic Signal |

|---|---|---|

| Schiff Bases | FTIR | ~1600-1650 cm⁻¹ (C=N stretch) |

| Schiff Bases | ¹H NMR | ~8.0-9.0 ppm (CH=N proton) |

| Schiff Bases | ¹³C NMR | ~160-170 ppm (C=N carbon) |

Hydrazone Derivatives

Hydrazone derivatives are synthesized through the condensation of this compound with hydrazine (B178648) or its substituted derivatives, such as phenylhydrazine or isonicotinic hydrazide. nih.govvjs.ac.vn This reaction is analogous to Schiff base formation and results in compounds containing the R₂C=NNR₂ functional group.

Metal Complexes as Ligands

Both Schiff base and hydrazone derivatives of this compound can act as versatile ligands for the coordination of various metal ions. The presence of heteroatoms such as nitrogen and oxygen provides ideal donor sites for chelation. The synthesis of these metal complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent.

The characterization of the resulting metal complexes involves a range of analytical techniques. In addition to FTIR and NMR, techniques such as UV-Visible spectroscopy, magnetic susceptibility measurements, and single-crystal X-ray diffraction are employed to determine the coordination geometry and electronic properties of the complexes. Studies on metal complexes of Schiff bases derived from 2-nitrobenzaldehyde and 2-chlorobenzaldehyde with quinoline-3-carbohydrazide (B3054276) have demonstrated the formation of stable complexes with various transition metals. mdpi.com Similarly, metal complexes of thiosemicarbazone derived from 3-nitrobenzaldehyde have been synthesized and characterized. researchgate.net

Other Heterocyclic Systems (e.g., Polyhydroquinolines, Benzofurans)

The reactivity of this compound also allows for its use as a precursor in the synthesis of more complex heterocyclic systems. For instance, it can potentially participate in multi-component reactions to form polyhydroquinolines. While specific examples utilizing this compound are not prevalent, the use of 2-nitrobenzaldehyde in such reactions is documented.

Furthermore, the presence of a hydroxyl group ortho to a reactive functional group suggests its potential as a starting material for the synthesis of benzofurans. Various synthetic routes to benzofurans have been developed, some of which involve the cyclization of ortho-hydroxy-substituted aromatic compounds. organic-chemistry.org

Applications in Materials Science and Polymer Chemistry

The derivatives of this compound hold promise for applications in the development of novel materials with specific functionalities.

Incorporation into Polymer Chains and Functional Materials

The functional groups present in the derivatives of this compound can be exploited for their incorporation into polymer backbones or as pendant groups. This can be achieved through polymerization of suitably functionalized derivatives or by post-polymerization modification. The inclusion of these moieties can impart specific properties to the resulting polymers, such as thermal stability, altered solubility, or the ability to coordinate metal ions. The use of related nitrobenzaldehyde derivatives in polymer chemistry has been explored, suggesting the potential for this compound derivatives in this field. researchgate.net The resulting functional materials could find applications in areas such as catalysis, sensing, and advanced coatings.

Role as Precursors for Specialty Chemicals (e.g., pigments, dyes)

The multifunctionality of this compound makes it a valuable starting material for the synthesis of various specialty chemicals, particularly pigments and dyes. The presence of the aldehyde group allows for condensation reactions, while the nitro and chloro groups can be chemically modified to tune the color and properties of the final products.

Azo dyes, for instance, which constitute a significant class of synthetic colorants, can be synthesized from derivatives of this compound. The general synthetic route involves the reduction of the nitro group to an amine, followed by diazotization and coupling with a suitable aromatic compound. The specific substituents on the benzaldehyde ring, such as the chloro and hydroxyl groups, can influence the final color and fastness properties of the dye. While specific studies on azo dyes derived directly from this compound are not extensively documented in publicly available research, the principles of azo dye synthesis are well-established for analogous nitroaromatic compounds. researchgate.netplantarchives.org

The general structure of these resulting dyes allows for a wide spectrum of colors, and the stability of these compounds is often enhanced by the aromatic systems. plantarchives.org The synthesis of such specialty chemicals is a cornerstone of various industries, including textiles, coatings, and printing.

Role in Catalysis and Coordination Chemistry

The ability of this compound to serve as a precursor for sophisticated ligands has positioned it as a key player in the fields of catalysis and coordination chemistry. The aldehyde and hydroxyl groups are particularly important for forming Schiff base ligands.

Ligand Design for Metal Catalysis

Schiff bases, formed by the condensation of the aldehyde group of this compound with primary amines, are versatile ligands in coordination chemistry. jetir.orgnih.gov These ligands can coordinate with various transition metal ions to form stable metal complexes. researchgate.net The electronic and steric properties of the resulting metal complexes, which are crucial for their catalytic activity, can be fine-tuned by modifying the substituents on the benzaldehyde and the amine precursor.

For example, chiral Schiff base ligands derived from substituted benzaldehydes have been successfully employed in asymmetric catalysis. mdpi.comnih.gov The nitro and chloro groups on the this compound backbone can influence the electronic environment of the metal center in the complex, thereby affecting its catalytic efficiency and selectivity in reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. While direct catalytic applications of complexes derived from this specific benzaldehyde are not widely reported, the extensive research on similar nitro- and chloro-substituted Schiff base complexes provides a strong indication of their potential. wiserpub.com

Table 1: Examples of Catalytic Applications of Metal Complexes with Schiff Base Ligands Derived from Substituted Benzaldehydes

| Catalyst Type | Reactant | Product | Reference |

| Chiral Salen-Manganese(III) Complex | Styrene | Styrene Oxide | mdpi.com |

| Copper(II)-Schiff Base Complex | Alkenes | Epoxides | wiserpub.com |

| Vanadium(IV)-Schiff Base Complex | Thioanisole | Methyl Phenyl Sulfoxide | wiserpub.com |

Metal Chelating Properties and Stability Studies

The Schiff base derivatives of this compound exhibit excellent metal-chelating properties. The imine nitrogen and the hydroxyl oxygen atoms can act as donor sites, forming stable chelate rings with metal ions. The stability of these metal complexes is a critical factor in their various applications, including catalysis and as analytical reagents.

The stability of these complexes is influenced by several factors, including the nature of the metal ion, the denticity of the ligand, and the presence of other functional groups. The chloro and nitro substituents on the aromatic ring can affect the acidity of the hydroxyl group and the basicity of the imine nitrogen, thereby influencing the stability constants of the resulting metal complexes.

Analytical Chemistry Applications

The unique chemical properties of this compound and its derivatives have led to their exploration in the field of analytical chemistry for the development of new analytical tools.

Development of Analytical Reagents and Sensors

Derivatives of this compound, particularly its Schiff bases, can act as chromogenic or fluorogenic reagents for the detection of specific metal ions. Upon complexation with a metal ion, a change in the electronic properties of the ligand can lead to a visible color change or an enhancement of fluorescence, forming the basis for colorimetric or fluorometric sensors. wiserpub.com

The selectivity of these sensors towards a particular metal ion can be engineered by modifying the structure of the ligand. The presence of the chloro, hydroxyl, and nitro groups on the benzaldehyde ring can play a significant role in modulating the binding affinity and selectivity for different metal ions. These sensors offer the advantages of simplicity, cost-effectiveness, and the potential for real-time monitoring.

Activity-based sensing is another growing area where such compounds could find application. illinois.edu Molecular imaging agents based on reactive aldehydes are being developed to study biological processes, and derivatives of this compound could potentially be adapted for such purposes. illinois.edu

Detection and Quantification Methodologies

The development of new analytical reagents based on this compound derivatives can lead to novel spectrophotometric or spectrofluorometric methods for the quantification of metal ions. These methods are often characterized by their high sensitivity and selectivity.

While specific methodologies employing this compound are not yet prevalent in the literature, the foundational principles are well-established with analogous compounds. For instance, new azo compounds derived from substituted benzaldehydes have been synthesized and their solvatochromic and halochromic properties studied, indicating their potential as pH and solvent polarity sensors. orientjchem.org

Characterization Techniques in Advanced Chemical Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of 3-Chloro-6-hydroxy-2-nitrobenzaldehyde by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide crucial connectivity information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each of the aromatic protons, the aldehyde proton, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-donating hydroxyl group and the electron-withdrawing nitro, aldehyde, and chloro groups. The two aromatic protons would appear as doublets due to coupling with each other. The aldehyde proton would be a singlet significantly downfield, typically in the 9.5-10.5 ppm range. The hydroxyl proton signal would also be a singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum would display signals for each of the unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group would be the most downfield signal, generally appearing between 185-200 ppm. The aromatic carbons would resonate in the 110-160 ppm region, with their specific shifts determined by the attached functional groups.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (-CHO) | 9.8 - 10.2 | 188 - 195 |

| Aromatic C-H | 7.0 - 8.0 | 115 - 140 |

| Aromatic C-Cl | - | 125 - 135 |

| Aromatic C-OH | - | 150 - 160 |

| Aromatic C-NO₂ | - | 145 - 155 |

| Aromatic C-CHO | - | 130 - 140 |

| Hydroxyl (-OH) | 5.0 - 7.0 (variable) | - |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H, C=O, N-O, and C-Cl bonds.

The hydroxyl group would show a broad absorption band in the region of 3200-3600 cm⁻¹. The aldehyde C=O stretch would be observed as a strong, sharp peak around 1680-1700 cm⁻¹. The nitro group would have two distinct stretching vibrations, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Aldehyde (-CHO) | C=O Stretch | 1680 - 1700 |

| Nitro (-NO₂) | Asymmetric N-O Stretch | 1520 - 1560 |

| Nitro (-NO₂) | Symmetric N-O Stretch | 1340 - 1380 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Chloro (-Cl) | C-Cl Stretch | 600 - 800 |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed, and its mass would correspond to the molecular weight of the compound. The presence of chlorine would be indicated by a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope. The fragmentation pattern would likely involve the loss of the nitro group (NO₂), the aldehyde group (CHO), and a chlorine atom.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet and possibly the visible region due to the presence of the chromophoric nitro and aldehyde groups conjugated with the benzene (B151609) ring. The hydroxyl and chloro substituents would act as auxochromes, potentially causing a bathochromic (red) shift in the absorption maxima.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray crystallography could be employed for the unambiguous determination of its three-dimensional molecular structure in the solid state. This technique would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl and nitro groups.

Thermal Analysis Techniques (e.g., TGA, DTG)

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. For this compound, the TGA thermogram would indicate its thermal stability and decomposition temperature.

Derivative Thermogravimetry (DTG): DTG is the first derivative of the TGA curve and shows the rate of mass loss. The peaks in the DTG curve correspond to the temperatures at which the rate of decomposition is at its maximum, providing more detailed information about the decomposition process.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green chemistry principles is a cornerstone of modern synthetic organic chemistry. researchgate.net Future research on 3-Chloro-6-hydroxy-2-nitrobenzaldehyde should prioritize the development of synthetic routes that are not only efficient in terms of yield but also environmentally benign. Traditional methods for the synthesis of substituted benzaldehydes can involve harsh reagents and generate significant waste.

Key areas for investigation include:

Catalytic Methods: Exploring the use of transition-metal catalysts or organocatalysts could lead to more selective and efficient syntheses. For instance, methods developed for the synthesis of other substituted benzaldehydes could be adapted. researchgate.netnih.gov

One-Pot Syntheses: Designing tandem or one-pot reactions would streamline the synthetic process by minimizing intermediate isolation and purification steps, which are often time-consuming and costly. liberty.eduacs.org Research into one-pot reduction/cross-coupling procedures for other benzaldehydes serves as a promising template. acs.orgacs.org

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction times and improve yields for the synthesis of related heterocyclic compounds derived from substituted benzaldehydes. nih.gov This technology could be applied to the synthesis of this compound and its derivatives.

A comparative look at conventional versus potential green synthetic approaches is presented below:

| Feature | Conventional Synthesis | Future Sustainable Synthesis |

| Catalyst | Often stoichiometric reagents | Transition-metal or organocatalysts |

| Solvents | Often hazardous organic solvents | Greener solvents (e.g., water, ionic liquids) or solvent-free conditions |

| Efficiency | Multiple steps with purification | One-pot or tandem reactions liberty.eduacs.org |

| Energy Input | Conventional heating | Microwave irradiation, photochemistry nih.gov |

Exploration of Novel Reaction Pathways and Reactivity Patterns

The interplay of the electron-withdrawing nitro and chloro groups with the electron-donating hydroxyl group, all positioned on a benzaldehyde (B42025) core, suggests a complex and interesting reactivity profile for this compound. Future studies should aim to systematically explore its reaction pathways.

Potential areas of exploration include:

Condensation Reactions: The aldehyde group is a prime site for condensation reactions to form Schiff bases, hydrazones, and other derivatives. wiserpub.comresearchgate.net Investigating its condensation with various amines, hydrazines, and active methylene (B1212753) compounds could yield novel molecular scaffolds. wiserpub.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. researchgate.net The chloro substituent on the aromatic ring could serve as a handle for such transformations, allowing for the introduction of new functional groups.

Tandem Reactions: The strategic positioning of functional groups may allow for the design of novel tandem reactions, where an initial reaction at one site triggers a subsequent transformation at another, leading to complex molecular architectures in a single operation. liberty.edu

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful lens through which to predict the properties and reactivity of molecules before their synthesis. For a molecule like this compound, where experimental data is sparse, computational modeling is an invaluable tool.

Future computational studies could focus on:

Molecular Property Prediction: Calculating properties such as molecular geometry, electronic structure, and spectral data (IR, NMR) can aid in the characterization of the molecule and its derivatives.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model potential reaction pathways, determine transition state energies, and predict reaction outcomes. This can guide experimental work by identifying the most feasible synthetic routes.

Virtual Screening: If derivatives of this compound are being considered for specific applications, computational docking studies could predict their binding affinity to biological targets.

Design and Synthesis of New Functionalized Derivatives with Tailored Properties

The functional groups on this compound serve as anchor points for the synthesis of a diverse library of derivatives with tailored properties.

Potential strategies for derivatization include:

Modification of the Aldehyde Group: Conversion of the aldehyde to an alcohol, carboxylic acid, or imine opens up a wide range of chemical possibilities.

Reactions at the Hydroxyl Group: Etherification or esterification of the phenolic hydroxyl group can be used to modulate the molecule's solubility and electronic properties.

Nucleophilic Aromatic Substitution: The nitro group can activate the ring for nucleophilic aromatic substitution, potentially allowing for the displacement of the chloro group with other nucleophiles under specific conditions.

Reduction of the Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized. This transformation from an electron-withdrawing to an electron-donating group would dramatically alter the molecule's chemical properties. researchgate.net

The table below outlines potential derivatives and their synthetic precursors:

| Derivative Type | Precursor Functional Group | Potential Reagents |

| Schiff Base | Aldehyde | Primary Amines researchgate.net |

| Hydrazone | Aldehyde | Hydrazines wiserpub.com |

| Carboxylic Acid | Aldehyde | Oxidizing Agents (e.g., Selenium Dioxide) researchgate.net |

| Ether | Hydroxyl | Alkyl Halides |

| Ester | Hydroxyl | Acyl Chlorides, Anhydrides |

| Amine | Nitro | Reducing Agents (e.g., NaBH4, LiAlH4) researchgate.net |

Integration with Emerging Technologies in Chemical Synthesis and Analysis

The adoption of modern technologies can significantly accelerate research into new chemical entities like this compound.

Future research should leverage:

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. This would be particularly advantageous for reactions involving potentially hazardous intermediates or exothermic processes.

High-Throughput Screening: To efficiently explore the reactivity of the compound and optimize reaction conditions for the synthesis of its derivatives, high-throughput screening techniques can be employed.

Advanced Analytical Techniques: The characterization of novel compounds derived from this compound will rely on sophisticated analytical methods, including 2D NMR spectroscopy, high-resolution mass spectrometry, and X-ray crystallography, to unambiguously determine their structures.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloro-6-hydroxy-2-nitrobenzaldehyde, and how can purity be optimized?

- Answer : The compound can be synthesized via multi-step reactions starting from substituted benzaldehyde derivatives. A plausible route involves nitration of 3-chloro-6-hydroxybenzaldehyde under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to introduce the nitro group at the ortho position. Purification typically employs recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). Purity validation requires HPLC (C18 column, UV detection at 254 nm) and melting point analysis .

Q. How can structural confirmation of this compound be achieved?

- Answer : Combine spectroscopic techniques:

- IR : Confirm the presence of aldehyde (C=O stretch ~1700 cm⁻¹), nitro (asymmetric stretch ~1520 cm⁻¹), and hydroxyl (broad O-H ~3200 cm⁻¹) groups.

- ¹H NMR : Identify aromatic protons (δ 7.0–8.5 ppm, splitting patterns dependent on substitution), aldehyde proton (δ ~10 ppm), and hydroxyl proton (δ ~12 ppm, exchangeable).

- Mass spectrometry (EI-MS) : Look for molecular ion [M]⁺ matching the molecular weight (215.57 g/mol) and fragmentation patterns consistent with nitro and chloro substituents .

Q. What are the key stability considerations for storing this compound?

- Answer : The compound is sensitive to light, moisture, and thermal degradation. Store in amber vials at 0–6°C under inert atmosphere (argon or nitrogen). Monitor stability via periodic TLC (silica plates, UV visualization) or HPLC to detect decomposition products like nitroso derivatives or aldehyde oxidation .

Advanced Research Questions

Q. How can conflicting spectral data for this compound be resolved, particularly overlapping signals in NMR?

- Answer : Use advanced NMR techniques:

- 2D COSY/TOCSY : Resolve aromatic proton coupling networks.

- HSQC/HMBC : Assign carbon-proton correlations and confirm substituent positions.

- Deuterium exchange : Identify the hydroxyl proton by observing signal disappearance upon D₂O addition. For ambiguous cases, X-ray crystallography (using SHELXL ) provides definitive structural confirmation.

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in derivatives of this compound?

- Answer : The nitro group is a meta-directing deactivating substituent, while the hydroxyl group is ortho/para-directing and activating. Competition between these effects dictates reactivity. Computational modeling (DFT calculations) can predict preferred sites for further functionalization. Experimentally, bromination or sulfonation reactions under varying conditions (e.g., H₂SO₄ vs. AcOH) can validate these predictions .

Q. How can decomposition pathways of this compound under acidic or basic conditions be characterized?

- Answer : Conduct kinetic studies using UV-Vis spectroscopy to monitor degradation rates. In acidic media, the aldehyde may undergo hydration or form Schiff bases. In basic conditions, nitro group reduction or hydroxyl deprotonation could dominate. LC-MS/MS identifies degradation products, while Arrhenius plots determine activation energies for each pathway .

Q. What strategies improve the yield of this compound in large-scale syntheses?

- Answer : Optimize nitration stoichiometry (e.g., excess HNO₃ for complete conversion) and employ flow chemistry to enhance heat dissipation and reduce side reactions. Use scavengers (e.g., urea) to quench excess nitrating agents. Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of reaction progress .

Methodological Challenges and Solutions

Q. How can impurities in this compound be quantified, and what are common contaminants?

- Answer : Common impurities include unreacted starting materials (e.g., 3-chloro-6-hydroxybenzaldehyde) and over-nitrated byproducts. Quantitative analysis via GC-MS or HPLC with diode-array detection (DAD) compares retention times and UV spectra against authentic standards. For trace metal analysis (e.g., residual catalysts), ICP-MS is recommended .

Q. What chromatographic methods are suitable for separating this compound from structurally similar isomers?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。